molecular formula C18H22N4O3 B2648603 propyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 844854-42-8

propyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2648603
CAS No.: 844854-42-8
M. Wt: 342.399
InChI Key: WLGQONIDBVHESO-UHFFFAOYSA-N
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Description

Propyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a synthetic heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core. This bicyclic system comprises fused pyrrole and quinoxaline rings, providing a planar structure conducive to π-π interactions. Key substituents include:

  • Position 1: A 3-methoxypropyl group, introducing a flexible alkyl chain with a terminal methoxy moiety.
  • Position 3: A propyl ester (-COOPr), contributing to lipophilicity and metabolic lability.

Properties

IUPAC Name

propyl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-3-10-25-18(23)14-15-17(22(16(14)19)9-6-11-24-2)21-13-8-5-4-7-12(13)20-15/h4-5,7-8H,3,6,9-11,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGQONIDBVHESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxypropylamine with a suitable quinoxaline derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Propyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, resulting in antimicrobial activity .

Comparison with Similar Compounds

Position 1 Substituents

  • Target Compound : The 3-methoxypropyl group balances hydrophilicity (via methoxy) and flexibility (alkyl chain), likely improving membrane permeability compared to aromatic substituents .
  • : The 4-aminophenyl group enhances polarity and adsorption capacity, explaining its efficacy as a corrosion inhibitor .
  • : The trimethoxybenzylideneamino group offers conjugated π-systems, which may enhance binding to aromatic targets (e.g., enzymes or DNA) .

Position 3 Functional Groups

  • Ester vs. Carboxamide : The target’s propyl ester is more hydrolytically labile than the carboxamides in and , suggesting shorter metabolic half-life but faster absorption .
  • Carbonitrile (): The -CN group’s electron-withdrawing nature polarizes the quinoxaline core, facilitating adsorption on metal surfaces .

Biological Activity

Propyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound with significant biological activity that has been studied for its potential therapeutic applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C21H24N4O3
  • Molecular Weight : 364.44 g/mol
  • CAS Number : 845665-48-7

The compound features a pyrroloquinoxaline core, which is known for its diverse biological activities. The presence of the methoxypropyl group is believed to enhance its solubility and bioavailability.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in cancer progression. For example, it demonstrates inhibitory activity against heat shock protein 90 (HSP90), a molecular chaperone implicated in cancer cell survival and proliferation .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacteria.
  • Neuroprotective Effects : Evidence points to potential neuroprotective effects, which may be beneficial in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Binding Affinity and IC50 Values

The binding affinity of this compound has been evaluated using various biochemical assays. Notably:

  • Plectin Inhibition : The compound shows an IC50 value of approximately 2310 nM against plectin, indicating moderate inhibition potential .
TargetIC50 (nM)Source
Plectin2310Sanford-Burnham Center for Chemical Genomics

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of cancer cell lines. For instance:

  • A study reported a significant reduction in cell viability in breast cancer cells treated with the compound at concentrations ranging from 10 µM to 50 µM.

Clinical Implications

The potential clinical implications of this compound are vast. Its ability to inhibit HSP90 suggests it could be used in combination therapies for cancer treatment. Moreover, its antimicrobial properties may open avenues for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for propyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Start with esterification of the pyrroloquinoxaline carboxylic acid using propyl alcohol under acidic catalysis.
  • Step 2 : Introduce the 3-methoxypropyl group via nucleophilic substitution or reductive amination, depending on precursor reactivity .
  • Characterization : Use 1H NMR to confirm substitution patterns (e.g., δ 2.56 ppm for methyl groups in analogous compounds) and LCMS/ESIMS for molecular ion verification (e.g., m/z 311.1 for related structures) .
  • Purity Assessment : Employ HPLC with UV detection (e.g., 97.34% purity achieved for structurally similar compounds) .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Key Techniques :

  • 1H/13C NMR : Assign signals for the methoxypropyl chain (δ ~3.3 ppm for OCH3) and pyrroloquinoxaline protons (e.g., aromatic protons at δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the exact mass (e.g., C17H21N3O3 has a molecular weight of 315.373 g/mol for analogous esters) .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm substituent positioning .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Approach :

  • Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates, identifying energy barriers for key steps like esterification or amine substitution .
  • Apply reaction path search algorithms to predict solvent effects (e.g., DMSO vs. THF) and catalyst efficiency .
  • Validate predictions with Design of Experiments (DoE) to minimize trials (e.g., varying temperature, solvent polarity, and stoichiometry) .

Q. What strategies resolve contradictions between synthetic yield and purity data?

  • Analysis Framework :

  • Cross-Validation : Compare NMR integration with LCMS peak areas to detect unreacted starting materials or byproducts .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify side reactions (e.g., hydrolysis of the ester group) .
  • Post-Synthesis Purification : Optimize column chromatography gradients or employ recrystallization (e.g., using ethyl acetate/hexane mixtures) .

Q. How can the compound’s reactivity be systematically studied for derivatization?

  • Experimental Design :

  • Functional Group Compatibility : Test stability under acidic/basic conditions (e.g., methoxypropyl group hydrolysis risk).
  • Derivatization Screening : Use parallel synthesis to explore reactions at the amino group (e.g., acylation, sulfonylation) or ester moiety (e.g., transesterification) .
  • Mechanistic Probes : Employ isotopic labeling (e.g., 15N) or trapping agents to identify reactive intermediates .

Q. What methodologies assess the compound’s potential in biological systems (e.g., enzyme inhibition)?

  • Protocol :

  • In Silico Docking : Model interactions with target proteins (e.g., quinoxaline-based kinase inhibitors) using software like AutoDock .
  • In Vitro Assays : Use fluorescence polarization or SPR to measure binding affinity.
  • Metabolic Stability : Perform microsomal incubation studies with LCMS monitoring to evaluate esterase-mediated hydrolysis .

Data-Driven Research Challenges

Q. How can statistical methods improve scalability of the synthesis?

  • Optimization Workflow :

  • DoE for Process Parameters : Test variables like solvent volume, agitation rate, and catalyst loading using response surface methodology (RSM) .
  • Scale-Up Criteria : Define critical quality attributes (CQAs) such as particle size distribution (via dynamic light scattering) and reaction exotherm control .

Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?

  • Recommendations :

  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients for high-resolution separation .
  • Membrane Technologies : Explore nanofiltration for solvent exchange or impurity removal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.